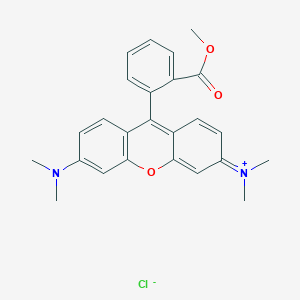
TMRM Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine methyl ester chloride typically involves the reaction of tetramethylrhodamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of tetramethylrhodamine methyl ester chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Tetramethylrhodamine methyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also be reduced to yield other fluorescent compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different rhodamine derivatives, while reduction can produce non-fluorescent compounds .
科学的研究の応用
Tetramethylrhodamine methyl ester chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed to label and visualize mitochondria in living cells, aiding in the study of mitochondrial function and dynamics.
Medicine: Utilized in research on mitochondrial diseases and apoptosis, providing insights into cellular health and disease mechanisms.
Industry: Applied in high-throughput screening assays and flow cytometry for drug discovery and development .
作用機序
Tetramethylrhodamine methyl ester chloride exerts its effects by accumulating in active mitochondria due to the mitochondrial membrane potential. The compound is taken up by mitochondria and emits fluorescence when excited by specific wavelengths of light. This fluorescence can be detected and measured, providing information about mitochondrial function and health .
類似化合物との比較
Tetramethylrhodamine methyl ester chloride is often compared with other fluorescent dyes such as:
Tetramethylrhodamine ethyl ester (TMRE): Similar in structure and function but with slight differences in fluorescence properties.
Rhodamine 123: Another mitochondrial dye with different excitation and emission spectra.
JC-1: A dye that forms aggregates in healthy mitochondria, emitting red fluorescence, and remains monomeric in unhealthy mitochondria, emitting green fluorescence
Tetramethylrhodamine methyl ester chloride is unique due to its high sensitivity and specificity for active mitochondria, making it a preferred choice for many researchers .
特性
分子式 |
C25H25ClN2O3 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H25N2O3.ClH/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;/h6-15H,1-5H3;1H/q+1;/p-1 |
InChIキー |
MXEUOJLEPAFKIT-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


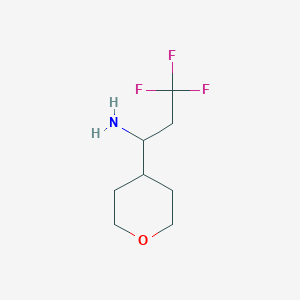
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
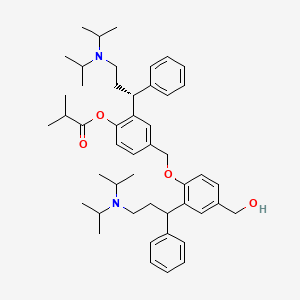
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
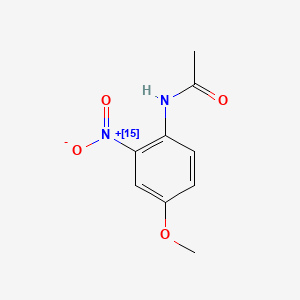
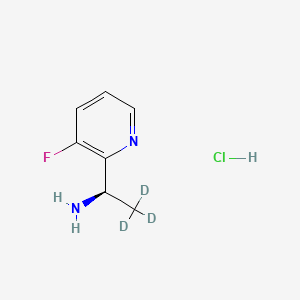
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
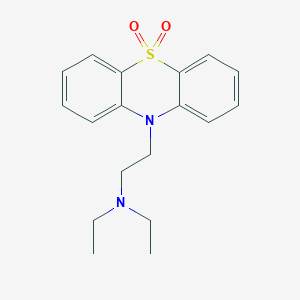
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
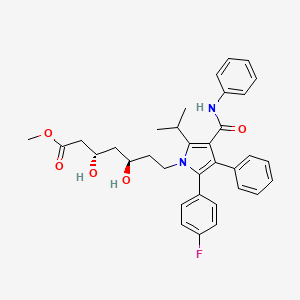
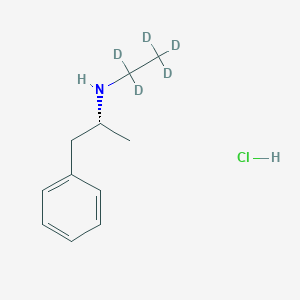

![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
